molecular formula C11H16O4 B14741516 Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate CAS No. 5406-96-2

Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate

Cat. No.: B14741516
CAS No.: 5406-96-2
M. Wt: 212.24 g/mol
InChI Key: GNGXPOLCIGNAFB-UHFFFAOYSA-N
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Description

Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate is an organic compound with the molecular formula C11H16O4. It is a derivative of cyclohexanone and is characterized by the presence of an ethyl ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-methylcyclohexanone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, thioesters

Mechanism of Action

The mechanism of action of ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate involves its interaction with various molecular targets. The compound’s ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities. The specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Ethyl(3-methyl-2-oxocyclohexyl)(oxo)acetate can be compared with other similar compounds, such as:

Properties

CAS No.

5406-96-2

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

ethyl 2-(3-methyl-2-oxocyclohexyl)-2-oxoacetate

InChI

InChI=1S/C11H16O4/c1-3-15-11(14)10(13)8-6-4-5-7(2)9(8)12/h7-8H,3-6H2,1-2H3

InChI Key

GNGXPOLCIGNAFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CCCC(C1=O)C

Origin of Product

United States

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